5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
CAS No.:
Cat. No.: VC16220968
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid -](/images/structure/VC16220968.png)
Specification
Molecular Formula | C9H8N2O2 |
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Molecular Weight | 176.17 g/mol |
IUPAC Name | 5-methylimidazo[1,2-a]pyridine-8-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O2/c1-6-2-3-7(9(12)13)8-10-4-5-11(6)8/h2-5H,1H3,(H,12,13) |
Standard InChI Key | VJMOYIOBBLIPHF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C2=NC=CN12)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of imidazo[1,2-a]pyridine consists of a six-membered pyridine ring fused to a five-membered imidazole ring. In the 5-methyl-8-carboxylic acid derivative, the methyl group at position 5 introduces steric and electronic modifications, while the carboxylic acid at position 8 enhances hydrogen-bonding capacity. The molecular formula is C₉H₈N₂O₂, with a molar mass of 176.17 g/mol (calculated from analogs ).
Computational Physicochemical Predictions
Key parameters derived from computational models for analogous imidazo[1,2-a]pyridine-8-carboxylic acid derivatives include:
Property | Value | Method |
---|---|---|
LogP (octanol-water) | 1.03–1.29 | XLOGP3, WLOGP |
Water solubility | 1.16–5.77 mg/mL | ESOL, Ali |
Topological PSA | 54.6 Ų | SILICOS-IT |
GI absorption | High | BOILED-Egg |
The methyl group at position 5 is expected to moderately increase lipophilicity compared to the parent 8-carboxylic acid derivative, potentially enhancing membrane permeability while retaining solubility in polar solvents .
Pharmacological Profile
Cytochrome P450 Interactions
While direct data for the 5-methyl derivative is unavailable, the parent compound shows:
The methyl group may alter electron distribution, potentially modulating CYP affinity. Molecular docking studies suggest that steric effects from the 5-methyl group could reduce CYP1A2 binding compared to the unsubstituted analog .
Applications in Drug Development
Fluorescent Probes
The conjugated π-system of imidazo[1,2-a]pyridines enables applications as:
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pH-sensitive probes: Carboxylic acid group permits conjugation to biomolecules
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Metal ion sensors: Nitrogen-rich structure chelates transition metals
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Kinase inhibitors: Carboxylic acid enables amide coupling to target ATP-binding pockets
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Antiviral agents: Structural similarity to reported RNA polymerase inhibitors
Future Research Directions
Synthetic Optimization
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Develop regioselective methylation protocols using directed ortho-metalation
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Explore continuous flow synthesis to improve cyclocondensation yields
Biological Screening
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume